Anthra[1,2-C][1,2,5]oxadiazole
Description
Anthra[1,2-C][1,2,5]oxadiazole is a heterocyclic compound featuring a fused anthracene core integrated with a 1,2,5-oxadiazole ring. This structure combines aromaticity with electron-deficient heterocyclic motifs, making it a candidate for diverse applications, including medicinal chemistry and materials science. The oxadiazole moiety contributes to unique electronic properties, influencing reactivity and interactions with biological targets .
Properties
CAS No. |
227-69-0 |
|---|---|
Molecular Formula |
C14H8N2O |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
naphtho[2,3-g][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C14H8N2O/c1-2-4-10-8-12-11(7-9(10)3-1)5-6-13-14(12)16-17-15-13/h1-8H |
InChI Key |
AVOXXMQHULWAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Anthra[1,2-C][1,2,5]oxadiazole typically involves the cyclization of vicinal bisoximes through a dehydrative cyclization process at elevated temperatures using metal hydroxides . This method yields the desired oxadiazole ring fused with the anthracene moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Anthra[1,2-C][1,2,5]oxadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anthra[1,2-C][1,2,5]oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Anthra[1,2-C][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Anthra[1,2-C][1,2,5]thiadiazole-6,11-diones
Key Differences :
- Heteroatom Substitution : Replaces oxygen with sulfur in the oxadiazole ring, forming a thiadiazole.
- Biological Activity : Derivatives like NSC745885 exhibit potent anticancer activity, overcoming multidrug resistance in cell lines (e.g., MGH-U1R) at low concentrations (2.5 μM) . Unlike doxorubicin, NSC745885 induces DNA damage without upregulating p53, suggesting a distinct mechanism .
Table 1: Comparative Pharmacological Profiles
Naphtho-Fused Oxadiazoles
Structural Variation :
- Naphtho[1,2-c][1,2,5]oxadiazole derivatives feature a naphthalene core instead of anthracene, reducing aromatic conjugation but maintaining heterocyclic rigidity.
- Applications : Used in organic semiconductors (e.g., TCI’s N1137) due to planar structures facilitating charge transfer .
- Electronic Properties : Computational studies (Pariser-Parr-Pople method) show naphtho-fused systems have lower π-electron delocalization than anthra-fused analogs, impacting redox behavior .
Table 2: Electronic and Material Properties
Selenadiazole and Other Heterocyclic Analogs
- Selenadiazole: Replacement of oxygen with selenium further increases polarizability and electron-withdrawing effects.
- 1,2,4-Oxadiazole Isomers : Differ in heteroatom positioning, leading to varied thermal stability and conjugation. For example, 1,2,5-oxadiazoles (furazans) are more thermally stable than 1,2,4-isomers, impacting their suitability in energetic materials or drug design .
Research Findings and Implications
- Mechanistic Divergence: Thiadiazole analogs of anthra[1,2-C]oxadiazole demonstrate unique anticancer mechanisms (e.g., telomerase inhibition) compared to anthraquinones like doxorubicin, highlighting the role of heteroatom choice .
- Structure-Activity Relationships (SAR) :
- Oxygen vs. Sulfur : Thiadiazole derivatives show superior activity against resistant cancers, likely due to enhanced lipophilicity and target interaction .
- Fused Aromatic System : Anthra-fused systems offer extended conjugation for electronic applications, while naphtho-fused variants prioritize synthetic accessibility and semiconductor performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
